molecular formula C41H56N2O14 B13721833 DBCO-N-bis(PEG4-acid)

DBCO-N-bis(PEG4-acid)

Cat. No.: B13721833
M. Wt: 800.9 g/mol
InChI Key: NKDFKIRFDIPDQC-UHFFFAOYSA-N
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Description

DBCO-N-bis(PEG4-acid) is a branched click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group and two polyethylene glycol (PEG) chains terminated with carboxylic acid groups. The DBCO group enables copper-free click chemistry reactions, while the carboxylic acid groups allow for reactions with primary amine groups using activators such as EDC or HATU to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-N-bis(PEG4-acid) involves the conjugation of DBCO with PEG chains terminated with carboxylic acid groups. The reaction typically uses activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of DBCO-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DBCO-N-bis(PEG4-acid) primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

    Reagents: Azide-functionalized compounds, EDC, HATU

    Conditions: Aqueous or organic solvents, room temperature to mild heating

Major Products

The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO group and the azide-functionalized compound .

Mechanism of Action

The mechanism of action of DBCO-N-bis(PEG4-acid) involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-functionalized compounds to form a stable triazole linkage without the need for a copper catalyst. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-N-bis(PEG4-acid) is unique due to its branched structure with two PEG chains terminated with carboxylic acid groups. This allows for multiple functionalization and conjugation possibilities, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C41H56N2O14

Molecular Weight

800.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C41H56N2O14/c44-38(11-12-39(45)43-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)43)42(15-19-52-23-27-56-31-29-54-25-21-50-17-13-40(46)47)16-20-53-24-28-57-32-30-55-26-22-51-18-14-41(48)49/h1-8H,11-33H2,(H,46,47)(H,48,49)

InChI Key

NKDFKIRFDIPDQC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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